N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a substituted acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-8-9-17(2)19(14-16)21-20(24)15-22-10-12-23(13-11-22)27(25,26)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULUYGHPLJUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with a sulfonyl chloride, such as phenylsulfonyl chloride, under basic conditions to form the sulfonylated piperazine intermediate.
Acetamide Formation: The next step involves the acylation of the sulfonylated piperazine with an appropriate acylating agent, such as 2-chloroacetamide, to introduce the acetamide group.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and sulfonyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
- N-(2,5-dimethylphenyl)-2-[4-(ethylsulfonyl)-1-piperazinyl]acetamide
- N-(2,5-dimethylphenyl)-2-[4-(propylsulfonyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is unique due to the presence of the phenylsulfonyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties compared to similar compounds with different sulfonyl substituents. This uniqueness can result in distinct biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
